
trans-2-(Piperazin-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hemmung der Pankreaslipase
Diese Verbindung wurde auf ihr Potenzial als neuer Hemmstoff der Pankreaslipase untersucht. Solche Inhibitoren sind entscheidend für die Entwicklung von Behandlungen für Fettleibigkeit, da sie die Absorption von Fetten aus der Nahrung verhindern können .
Anti-mikrobielle Aktivität
Die Strukturanaloga von trans-2-(Piperazin-1-yl)cyclobutan-1-ol haben vielversprechende Ergebnisse in Bezug auf antimikrobielle Aktivitäten gezeigt. Sie wurden gegen verschiedene Bakterienstämme getestet, und die Ergebnisse deuten auf potenzielle Anwendungen bei der Entwicklung neuer antibakterieller Wirkstoffe hin .
Antioxidative Eigenschaften
Die Forschung zeigt, dass diese Verbindungen antioxidative Aktivitäten aufweisen. Durch das Auffangen freier Radikale können sie zum Schutz vor oxidativen Stress bedingten Krankheiten beitragen .
Dichtefunktionaltheorie (DFT)-Studien
Die elektronische Struktur der Verbindung wurde mithilfe von DFT analysiert. Diese Studien sind unerlässlich, um die Reaktivität und Wechselwirkung des Moleküls mit anderen biologischen Zielstrukturen zu verstehen .
Molekular-Docking
Molekular-Docking-Studien wurden durchgeführt, um die Wechselwirkung von This compound mit Enzymen wie der Pankreaslipase vorherzusagen. Dies ist ein entscheidender Schritt im Arzneimittel-Design und der -Entdeckung .
Schiff-Basen-Bildung
Sie dient als Vorläufer für die Synthese von Schiff-Basen, die in verschiedenen Bereichen wertvoll sind, darunter die pharmazeutische Chemie und Katalyse .
Spektrale Identifizierung
Die Verbindung wird in spektralen Studien verwendet, einschliesslich UV-Vis- und FTIR-Spektroskopie, um Reaktionen zu überwachen und die Bildung der gewünschten Produkte zu verifizieren .
Thermische Analyse
Die thermischen Eigenschaften der Verbindung und ihrer Derivate wurden untersucht, um ihre Stabilität und Zersetzungsmuster zu verstehen, was für praktische Anwendungen wichtig ist .
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Trans-2-(Piperazin-1-yl)cyclobutan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding to active sites of enzymes, altering protein conformation, and affecting the activity of biomolecules. For instance, it has been observed to interact with certain antimicrobial enzymes, potentially inhibiting their activity and thus exhibiting antimicrobial properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the signaling pathways involved in cell growth and differentiation, leading to changes in gene expression that can alter cellular metabolism and function .
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, which are important for understanding its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(1R,2R)-2-piperazin-1-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-2-1-7(8)10-5-3-9-4-6-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORBGDQEWCLRSY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


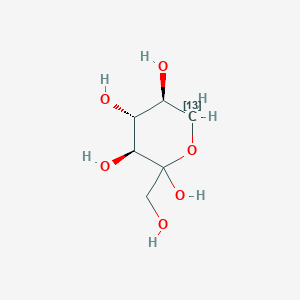
![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)

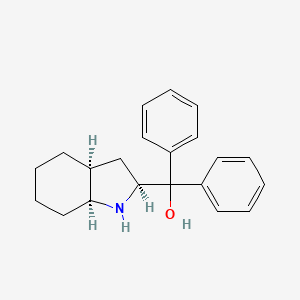
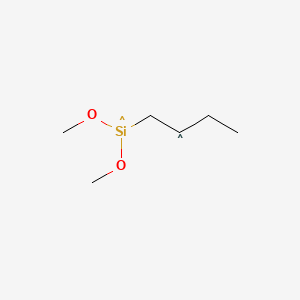
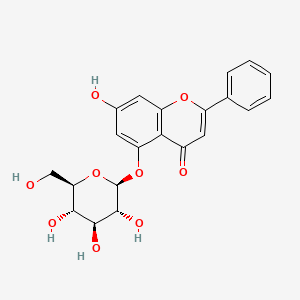
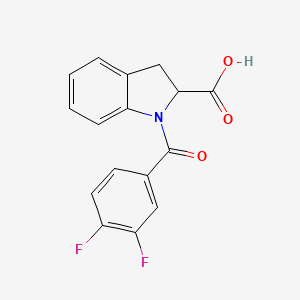
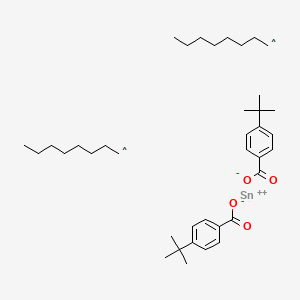


![4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1493566.png)

![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)

